molecular formula C12H15BrO2 B1373216 Tert-butyl 2-(3-bromophenyl)acetate CAS No. 197792-52-2

Tert-butyl 2-(3-bromophenyl)acetate

Cat. No.: B1373216
CAS No.: 197792-52-2
M. Wt: 271.15 g/mol
InChI Key: IUQYZZLJRJUKIH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromophenyl)acetate is a colorless to light-yellow liquid . It is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists . It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .


Synthesis Analysis

This compound can be synthesized from several different carboxylic acids at high yields . This system features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C12H15BrO2 . The InChI code is 1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .


Chemical Reactions Analysis

This compound is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists . It serves as a building block during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .


Physical and Chemical Properties Analysis

This compound is a colorless to light-yellow liquid . It has a molecular weight of 271.15 . The storage temperature is room temperature .

Scientific Research Applications

Cyclization and Alkylation

  • Tert-butyl [2-(benzylideneamino)phenyl]acetate undergoes base-promoted cyclization followed by C3-alkylation, yielding 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process challenges prior failed cyclization reports and demonstrates the compound's potential in synthesizing complex molecular structures (Hodges, Wang, & Riley, 2004).

Ketone Arylation and Cyclization

  • In a palladium-catalyzed reaction, the compound's use results in the formation of 1-vinyl-3-tert-butyl-1H-isochromene. This process involves ketone arylation followed by intramolecular cyclization, highlighting the compound's role in forming complex cyclic structures (Mutter et al., 2001).

Synthesis of Alpha-Aryl Esters

  • The compound is used in room-temperature palladium-catalyzed coupling with aryl halides to produce alpha-aryl esters, demonstrating its effectiveness in facilitating the formation of esters at ambient conditions (Jørgensen et al., 2002).

Synthesis of Bromomethyl Derivatives

  • It is involved in the synthesis of bromomethyl derivatives of furan-2-carboxylic acid, indicating its utility in producing organophosphorus derivatives and highlighting its role in synthesizing complex organic molecules (Pevzner, 2003).

Deprotection of Ester Compounds

  • Aqueous phosphoric acid is used for the deprotection of tert-butyl esters, showing the compound's potential in synthetic chemistry, particularly in selective deprotection reactions (Li et al., 2006).

Safety and Hazards

Tert-butyl 2-(3-bromophenyl)acetate is classified as a warning hazard according to GHS07 . It may cause respiratory irritation, and it is harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl 2-(3-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYZZLJRJUKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197792-52-2
Record name tert-butyl 2-(3-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-phenyl acetic acid (5.00 g, 23.24 mmol), tert-butanol (1.89 g, 25.57 mmol), DMAP (3.12 g, 25.57 mmol), and DCC (5.27 g, 25.57 mmol) in CH2Cl2 (150 mL) was stirred for 24 h at room temperature. The reaction was filtered and the filtrate was concentrated in vacuo. The residue was dissolved in EtOAc and the mixture was filtered. The organic solution was washed consecutively with 5.5% HCl, water, saturated NaHCO3, and brine. The organic solution was dried over MgSO4, filtered, and concentrated to provide the title compound (5.64 g).
Quantity
5 g
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reactant
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1.89 g
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reactant
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5.27 g
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reactant
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Quantity
3.12 g
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catalyst
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150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-phenyl-acetic acid (10 gm, 46.5 mmol) and methylene chloride (47 mL) was added a solution of t-butyl-2,2,2-trichloroacetamidate (20.3 g, 93.0 mmol) and cyclohexane (186 mL) followed by borontrifluoride etherate (0.93 mL, 7.3 mmol). After stirring overnight, solid sodium bicarbonate was added and the reaction then filtered through a pad of silica gel utilizing methylene chloride as solvent. Concentration gave 9.11 g (72%) of a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
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0.93 mL
Type
reactant
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0 (± 1) mol
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reactant
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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